5-Chloropyrido[4,3-b]pyrazine
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Overview
Description
5-Chloropyrido[4,3-b]pyrazine is a chemical compound with the molecular formula C7H4ClN3 . It has a molecular weight of 165.58 .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 5-Chloropyrido[4,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthesis process of peptidomimetic with the pyrrolo[3,4-b]pyrazine core starts with “5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine” and interacts with N-protected amino acid hydrazides and amino acid .Molecular Structure Analysis
The molecular structure of 5-Chloropyrido[4,3-b]pyrazine consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H4ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H .Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloropyrido[4,3-b]pyrazine are not clearly mentioned in the search results, pyrrolopyrazine derivatives, in general, have been reported to exhibit various biological activities, indicating their potential involvement in a range of chemical reactions .Physical And Chemical Properties Analysis
5-Chloropyrido[4,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Chemical Synthesis and Reactions
5-Chloropyrido[4,3-b]pyrazines have been a subject of interest in chemical synthesis, particularly in the preparation of pyrazine derivatives. In one study, these compounds were prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, leading to various substituted derivatives through C-C- and C-N coupling reactions (Mederski et al., 2003). Another research demonstrated the regioselective one-pot synthesis of 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, offering potential as nonxanthine adenosine receptor antagonists (Unciti-Broceta et al., 2005).
Materials Science and Electrochromic Applications
In materials science, 5-Chloropyrido[4,3-b]pyrazine derivatives have been used as acceptor units in donor-acceptor polymeric electrochromic materials. These materials exhibit high coloration efficiency and fast response time, making them suitable for NIR electrochromic devices (Zhao et al., 2014).
Antimicrobial and Antibacterial Properties
The antibacterial properties of 5-Chloropyrido[4,3-b]pyrazine derivatives have been explored, with some compounds showing good activity against bacteria like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Pharmaceutical Research
In pharmaceutical research, the antimycobacterial activity of 5-Chloro-N-phenylpyrazine-2-carboxamides has been investigated. Some derivatives showed significant in vitro activity against Mycobacterium tuberculosis (Zítko et al., 2013).
Optoelectronic Applications
The synthesis of dipyrrolopyrazine derivatives from 5-Chloropyrido[4,3-b]pyrazine scaffolds has been studied for their potential in optoelectronic applications. These compounds could be promising materials due to their optical and thermal properties (Meti et al., 2017).
Safety And Hazards
The safety information for 5-Chloropyrido[4,3-b]pyrazine indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Pyrrolopyrazine derivatives, including 5-Chloropyrido[4,3-b]pyrazine, are considered attractive scaffolds for drug discovery research . The synthetic methods and biological activities of these compounds can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
5-chloropyrido[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBUQZAPGNANJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=CN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476329 |
Source
|
Record name | 5-Chloropyrido[4,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrido[4,3-b]pyrazine | |
CAS RN |
214045-82-6 |
Source
|
Record name | 5-Chloropyrido[4,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20476329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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